Satoreotide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

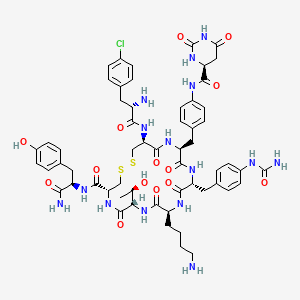

Satoreotide is a novel somatostatin receptor antagonist that has shown promising results in the treatment of various cancers, particularly neuroendocrine tumors. It is a radiopharmaceutical compound that combines a somatostatin receptor antagonist with a radioactive isotope, such as lutetium-177, to target and treat tumors that express somatostatin receptors.

準備方法

Synthetic Routes and Reaction Conditions

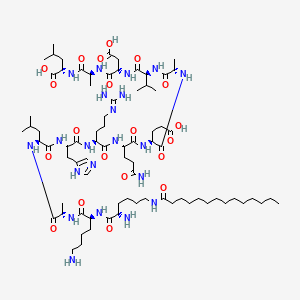

The synthesis of satoreotide involves the conjugation of a somatostatin receptor antagonist peptide with a chelator, such as DOTA, which can bind to a radioactive isotope. The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the stepwise addition of amino acids to a growing peptide chain. The chelator is then attached to the peptide through a series of chemical reactions, including amide bond formation and deprotection steps.

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS for the peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then conjugated with the chelator and labeled with the radioactive isotope under controlled conditions to ensure high purity and specific activity. The final product is formulated for clinical use and undergoes rigorous quality control testing to ensure safety and efficacy.

化学反応の分析

Types of Reactions

Satoreotide undergoes several types of chemical reactions during its synthesis and labeling process:

Amide Bond Formation: This reaction is used to attach the chelator to the peptide.

Deprotection: Protecting groups used during peptide synthesis are removed to expose functional groups for further reactions.

Radiolabeling: The chelator is labeled with a radioactive isotope, such as lutetium-177, through coordination chemistry.

Common Reagents and Conditions

Amide Bond Formation: Reagents such as carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt) are used under mild conditions.

Deprotection: Acidic or basic conditions are used to remove protecting groups.

Radiolabeling: The chelator-peptide conjugate is incubated with the radioactive isotope in a buffered solution at an appropriate pH and temperature.

Major Products Formed

The major product formed is the radiolabeled this compound, which consists of the somatostatin receptor antagonist peptide conjugated with the chelator and the radioactive isotope.

科学的研究の応用

Satoreotide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound serves as a model compound for studying radiopharmaceutical synthesis and radiolabeling techniques.

Biology: It is used to study the expression and function of somatostatin receptors in various cell types and tissues.

Medicine: this compound is primarily used in the treatment of neuroendocrine tumors. It has shown efficacy in targeting and treating tumors that express somatostatin receptors, providing a targeted therapy option with minimal off-target effects.

Industry: The production and formulation of this compound involve advanced techniques in peptide synthesis, radiolabeling, and pharmaceutical manufacturing, contributing to the development of new radiopharmaceuticals.

作用機序

Satoreotide exerts its effects by binding to somatostatin receptors, which are overexpressed in certain types of tumors, such as neuroendocrine tumors. The binding of this compound to these receptors allows for the targeted delivery of the radioactive isotope to the tumor cells. The radiation emitted by the isotope induces DNA damage and cell death in the tumor cells, thereby reducing tumor size and progression. The molecular targets involved include somatostatin receptors, particularly somatostatin receptor 2 (SSTR2), which mediates the binding and internalization of this compound.

類似化合物との比較

Satoreotide is unique compared to other similar compounds due to its high affinity for somatostatin receptors and its ability to deliver targeted radiation therapy. Similar compounds include:

Octreotide: A somatostatin receptor agonist used in the treatment of acromegaly and neuroendocrine tumors.

Lanreotide: Another somatostatin receptor agonist with similar applications as octreotide.

DOTA-TATE: A radiolabeled somatostatin receptor agonist used in peptide receptor radionuclide therapy (PRRT) for neuroendocrine tumors.

This compound differs from these compounds as it is a receptor antagonist, which may result in different binding and internalization properties, potentially leading to improved therapeutic outcomes in certain cases.

特性

CAS番号 |

1801415-23-5 |

|---|---|

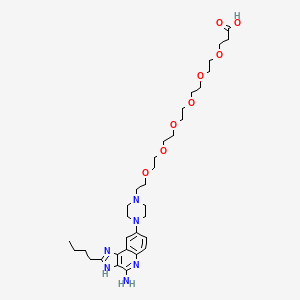

分子式 |

C58H72ClN15O14S2 |

分子量 |

1302.9 g/mol |

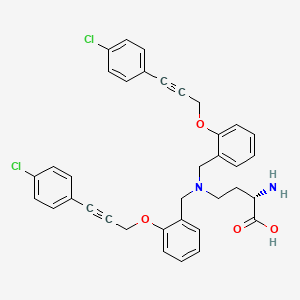

IUPAC名 |

(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-13-[[4-(carbamoylamino)phenyl]methyl]-16-[[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C58H72ClN15O14S2/c1-29(75)47-56(86)71-45(54(84)67-40(48(62)78)23-33-11-19-37(76)20-12-33)28-90-89-27-44(70-49(79)38(61)22-30-5-13-34(59)14-6-30)55(85)69-42(25-31-7-15-35(16-8-31)64-51(81)43-26-46(77)73-58(88)72-43)53(83)68-41(24-32-9-17-36(18-10-32)65-57(63)87)52(82)66-39(50(80)74-47)4-2-3-21-60/h5-20,29,38-45,47,75-76H,2-4,21-28,60-61H2,1H3,(H2,62,78)(H,64,81)(H,66,82)(H,67,84)(H,68,83)(H,69,85)(H,70,79)(H,71,86)(H,74,80)(H3,63,65,87)(H2,72,73,77,88)/t29-,38+,39+,40-,41-,42+,43+,44-,45+,47+/m1/s1 |

InChIキー |

LBGAPPKREFCCSH-ADPPPVLCSA-N |

異性体SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)N)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O |

正規SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)